molecular formula C19H22N4O2 B1210123 1-(6-Methylergoline-8-yl)hydantoin CAS No. 95688-34-9

1-(6-Methylergoline-8-yl)hydantoin

Cat. No.: B1210123
CAS No.: 95688-34-9
M. Wt: 338.4 g/mol
InChI Key: VXIHQTMCLKWCBN-DJSGYFEHSA-N
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Chemical Reactions Analysis

FCE-22716 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of FCE-22716 involves the blockade of alpha 1-adrenoceptors and serotonin 2-receptors . This multitarget approach helps in reducing arterial blood pressure by inhibiting the action of these receptors, which play a crucial role in vasoconstriction and blood pressure regulation. Radioligand binding studies have confirmed its affinity for these receptors, further elucidating its mechanism of action .

Comparison with Similar Compounds

FCE-22716 is unique in its multitarget mechanism of action, which sets it apart from other antihypertensive agents. Similar compounds include:

    Cabergoline: Another ergoline derivative with dopamine agonist properties.

    Bromocriptine: An ergoline derivative used to treat Parkinson’s disease and hyperprolactinemia.

    Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.

While these compounds share a similar core structure, FCE-22716’s specific receptor targets and antihypertensive effects make it unique in its class .

Properties

CAS No.

95688-34-9

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H22N4O2/c1-22-8-11(9-23-10-17(24)21-19(23)25)5-14-13-3-2-4-15-18(13)12(7-20-15)6-16(14)22/h2-4,7,11,14,16,20H,5-6,8-10H2,1H3,(H,21,24,25)/t11-,14-,16-/m1/s1

InChI Key

VXIHQTMCLKWCBN-DJSGYFEHSA-N

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O

SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O

Synonyms

1-(6-methylergoline-8-yl)hydantoin
FCE 22716
FCE-22716

Origin of Product

United States

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